4-[(3,3-diphenylpropyl)amino]-4-oxobutanoic acid
Overview
Description
“4-[(3,3-diphenylpropyl)amino]-4-oxobutanoic acid” is a chemical compound . Unfortunately, there is limited information available about this specific compound.
Chemical Reactions Analysis
The chemical reactions involving “this compound” are not well-documented . More research is needed to understand the chemical reactions this compound can undergo.Scientific Research Applications
Molecular Structure and Spectroscopy
A comprehensive study involving molecular docking, vibrational, structural, electronic, and optical examinations was conducted on compounds closely related to 4-[(3,3-diphenylpropyl)amino]-4-oxobutanoic acid. These studies revealed insights into the stability of the molecule, hyper-conjugative interactions, charge delocalization, and reactivity. Such research is fundamental in understanding the physical and chemical properties of these compounds, potentially contributing to the development of new materials with specific optical properties, including applications in nonlinear optics (Vanasundari et al., 2018).
Biological Activities and Pharmaceutical Applications
Research has indicated that derivatives of butanoic acid, including compounds similar to this compound, exhibit promising biological activities. Through molecular docking studies, these compounds have been found to inhibit specific growth factors, suggesting potential pharmaceutical applications (Vanasundari et al., 2018).
Synthesis and Characterization
Synthesis and characterization of compounds related to this compound have been explored extensively. The methods used in synthesizing these compounds and their structural confirmation play a crucial role in their potential applications. Detailed studies on their crystal structure and thermal analysis contribute to a deeper understanding of their physical properties and stability, which is essential for various scientific and industrial applications (Nayak et al., 2014).
Potential in Cancer Research
Research on closely related compounds to this compound has also extended to the field of cancer research. For instance, derivatives of chlorambucil, a chemotherapeutic agent, have been synthesized, indicating potential applications in cancer treatment. Such research provides valuable insights into the development of new anticancer drugs and treatments (Buss, Coe, & Tatlow, 1986).
Properties
IUPAC Name |
4-(3,3-diphenylpropylamino)-4-oxobutanoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO3/c21-18(11-12-19(22)23)20-14-13-17(15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-10,17H,11-14H2,(H,20,21)(H,22,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGBDQENSDUSRAF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CCNC(=O)CCC(=O)O)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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